molecular formula C16H12BrN3O B6418951 3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1182963-41-2

3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B6418951
CAS No.: 1182963-41-2
M. Wt: 342.19 g/mol
InChI Key: WGXAOGIDYWXTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide (CAS 1182963-41-2) is a synthetic small molecule featuring a benzamide scaffold linked to a phenylpyrazole group. This structure is part of a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their ability to interact with biological targets . Recent research identifies this compound as a promising candidate in biomedical research, particularly in the development of targeted therapies . It has been reported to act as a selective inhibitor for specific kinases, including members of the JAK/STAT family, suggesting potential utility in oncology research for investigating the pathways involved in hematological malignancies . The compound has shown significant inhibitory activity in in vitro studies, with one source reporting an IC50 value of 28 nM against the JAK2V617F mutant, alongside a favorable toxicity profile in primary cell lines . From a synthetic chemistry perspective, an optimized route has been established that allows for direct amide coupling, providing a good overall yield and addressing previous challenges related to purity and scalability for research purposes . Pharmacokinetic studies in murine models indicate an oral bioavailability of 43% and an elimination half-life of 8.2 hours, characteristics that support its viability for oral administration in preclinical research models . This product is intended for research and further analytical development. It is strictly for laboratory use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-bromo-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-13-3-1-2-12(10-13)16(21)19-14-6-4-11(5-7-14)15-8-9-18-20-15/h1-10H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXAOGIDYWXTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The 4-(1H-pyrazol-3-yl)aniline intermediate is typically synthesized via cyclocondensation of 4-aminophenyl-1,3-diketones with hydrazine derivatives. For example, reaction of 4-aminoacetophenone with hydrazine hydrate in ethanol under reflux yields 4-(1H-pyrazol-3-yl)aniline in 68–72% purity. Optimization studies indicate that microwave-assisted synthesis at 120°C for 20 minutes improves yield to 85% while reducing byproduct formation.

Palladium-Catalyzed Coupling Approaches

Recent methodologies employ palladium-catalyzed C–N coupling to install the pyrazole ring. A representative procedure involves reacting 4-iodoaniline with 1H-pyrazole-3-boronic acid pinacol ester using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a 1,4-dioxane/water (10:1) mixture at 90°C for 24 hours. This method achieves yields of 78–82%, with NMR analysis confirming regioselectivity at the 3-position of the pyrazole.

Amidation of 4-(1H-Pyrazol-3-yl)aniline with 3-Bromobenzoyl Chloride

Schotten–Baumann Reaction Conditions

The final amidation step is commonly performed under Schotten–Baumann conditions. A mixture of 4-(1H-pyrazol-3-yl)aniline (1.0 equiv) and 3-bromobenzoyl chloride (1.2 equiv) in dichloromethane is treated with aqueous NaHCO₃ (2.0 equiv) at 0–5°C. After stirring for 4 hours, the product precipitates and is recrystallized from ethanol/water (3:1), yielding 65–70% pure compound.

Carbodiimide-Mediated Coupling

For substrates sensitive to aqueous conditions, carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF provides superior results. This method achieves 88% yield with minimal epimerization, as confirmed by HPLC analysis.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A novel one-pot approach combines pyrazole formation and amidation in a sequential manner. Starting with 4-nitroaniline, reductive amination with ethyl acetoacetate followed by hydrazine cyclization yields the pyrazole intermediate, which undergoes in situ amidation with 3-bromobenzoyl chloride. This method reduces purification steps but requires careful pH control to prevent hydrolysis.

Solid-Phase Synthesis

Immobilization of 4-aminopolystyrene resin enables iterative synthesis, particularly for high-throughput applications. After functionalization with 3-bromobenzoyl chloride, the resin-bound intermediate undergoes Suzuki coupling with pyrazole boronic esters, though yields remain moderate (55–60%).

Optimization and Process Chemistry Considerations

ParameterSchotten–BaumannCarbodiimideOne-Pot Tandem
Yield (%)65–7085–8872–75
Reaction Time (hours)4126
Purification MethodRecrystallizationColumn ChromatographyFiltration
Scale-Up FeasibilityModerateHighLimited
Byproduct Formation (%)12–15<518–20

Key findings:

  • Carbodiimide-mediated coupling offers the highest yield but requires costly reagents.

  • Schotten–Baumann conditions remain preferred for industrial-scale synthesis due to lower solvent costs.

  • Microwave-assisted cyclocondensation reduces reaction times by 60% compared to conventional heating.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.45 (s, 1H, pyrazole-H), 7.92–7.85 (m, 4H, aromatic), 7.64–7.58 (m, 3H, aromatic), 6.78 (s, 1H, pyrazole-H). The absence of peaks at δ 4.5–5.0 confirms complete amidation.

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 358.0221 [M+H]⁺ (calculated for C₁₆H₁₂BrN₃O: 358.0228), confirming molecular formula consistency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrazole ring.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the pyrazole ring structure .

Scientific Research Applications

3-Bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Pyrazole Modifications
  • 4-(tert-Butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (Compound 72): This analogue replaces the bromine atom with a tert-butyl group and introduces a methoxy substituent on the phenylpyrazole.
  • N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide: This compound incorporates a trifluoromethyl group and a dihydrobenzodioxin moiety.
2.2 Halogen-Substituted Analogues
  • 2-Chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide (CAS 1240817-34-8) :
    Substituting bromine with chlorine reduces molecular weight (297.74 g/mol vs. 376.22 g/mol for the target compound) and slightly decreases electronegativity, which may impact binding affinity in halogen-dependent interactions .

  • 3-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide (CAS 433949-38-3): This derivative features a chloro and trifluoromethyl group on the phenyl ring.
2.3 Heterocyclic Ring Variants
  • 3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide :
    Replacing pyrazole with tetrazole introduces additional nitrogen atoms, increasing hydrogen-bond acceptor capacity (five acceptors vs. three in the target compound). This modification could enhance solubility but reduce cell permeability .

  • 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 958587-45-6): The thienopyrazole core introduces sulfur, altering π-π stacking interactions and redox properties. The oxo group may participate in hydrogen bonding, differentiating it from the target compound’s unsubstituted pyrazole .
2.4 Pharmacokinetic and Bioactivity Comparisons
  • ZINC33268577 (3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide): Compared to the target compound, ZINC33268577 has one fewer hydrogen-bond donor (1 vs. 2) and similar rotatable bonds (5 vs. 5). Its pyridopyrimidinone moiety may enhance kinase inhibition, as seen in VEGFR-2 inhibitor studies .
  • 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs : These triazole-containing compounds exhibit anticancer activity, with the triazole ring providing a rigid scaffold for target engagement. However, the absence of an amide bond may reduce solubility compared to benzamide derivatives .

Biological Activity

The compound 3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

  • Core Structure : Benzamide
  • Substituents : A bromine atom at the 3-position and a 1H-pyrazole moiety at the para position of the phenyl group.

Synthesis

The synthesis of this compound typically involves the bromination of a precursor benzamide followed by the introduction of the pyrazole group through various coupling reactions. The specific synthetic pathways can vary, but they often include:

  • Bromination : Using bromine or brominating agents to introduce the bromine substituent.
  • Coupling Reaction : Employing coupling agents to attach the pyrazole ring to the benzamide structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. The following sections detail its biological activities, particularly against various cancer cell lines.

In Vitro Studies

  • Cytotoxicity Assays : Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.
    CompoundCell LineIC50 (µM)
    This compoundHepG2TBD
    Compound A (similar structure)MCF-7TBD
    Preliminary results suggest that compounds with similar structures exhibit significant antiproliferative effects, with some derivatives showing IC50 values in low micromolar ranges .
  • Mechanism of Action : The proposed mechanisms for the anticancer activity include:
    • Induction of apoptosis via mitochondrial pathways.
    • Inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division .
    • Cell cycle arrest at G1/S phase, leading to increased apoptosis rates .

Study on HepG2 Cells

In a study assessing various benzamide derivatives, it was found that compounds with a pyrazole substituent significantly increased apoptosis in HepG2 cells. The percentage of early apoptotic cells treated with this compound increased from 0.29% (control) to approximately 19.61% after treatment . This indicates a strong potential for inducing programmed cell death in liver cancer cells.

Comparative Analysis with Other Compounds

Comparative studies with other known anticancer agents revealed that this compound displayed comparable or enhanced activity against specific cancer types. For instance:

CompoundActivity TypeComparison Result
This compoundCytotoxicityHigher than control
Standard Chemotherapy AgentCytotoxicityLower efficacy

These findings suggest that further exploration into this compound could yield promising results for cancer therapy.

Q & A

Basic: What are the standard methodologies for synthesizing 3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrazole-phenylamine intermediate via cyclocondensation of hydrazine derivatives with ketones or aldehydes under reflux (110–120°C, 16–24 hours) .
  • Step 2: Bromination at the benzamide position using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM), with catalytic HBr or Lewis acids like FeCl₃ .
  • Step 3: Coupling of the brominated benzoyl chloride with the pyrazole-phenylamine intermediate using Et₃N or DMAP as a base in THF or DMF at 0–25°C .

Optimization Factors:

  • Solvent Choice: DMF improves solubility of aromatic intermediates but may require rigorous purification to remove dimethylamine byproducts .
  • Catalyst Loading: Pd₂(dba)₃/XPhos systems enhance coupling efficiency in Suzuki-Miyaura reactions (if applicable), reducing side-product formation .
  • Yield Monitoring: TLC (silica gel, ethyl acetate/hexane 3:7) and LC-MS track reaction progress, with final purification via column chromatography (SiO₂, gradient elution) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Pyrazole NH protons appear as broad singlets at δ 10.5–12.5 ppm. Aromatic protons in the benzamide moiety show splitting patterns (e.g., doublets at δ 7.2–8.1 ppm for ortho-bromine coupling) .
    • Carbonyl (C=O) signals resonate at δ 165–170 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS):
    • Exact mass confirmation (e.g., [M+H]⁺ for C₁₆H₁₁BrN₃O: calc. 356.0082, observed 356.0085) ensures molecular integrity .
  • FT-IR:
    • Peaks at 1650–1680 cm⁻¹ (amide C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) validate functional groups .

Data Contradictions: Discrepancies in melting points (e.g., reported ranges of 99–102°C vs. 115–120°C) may arise from polymorphic forms or residual solvents, necessitating DSC analysis .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Methodological Answer:

  • Assay Design:
    • Use isogenic cell lines to control for genetic variability. For kinase inhibition studies, compare results across ADP-Glo™ (luminescence) and radiometric assays to exclude false positives .
    • Include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) to normalize inter-lab variability .
  • Data Analysis:
    • Apply Hill slope analysis to dose-response curves; inconsistent slopes (e.g., >2 vs. <1) suggest off-target effects or assay interference .
    • Cross-validate using SPR (surface plasmon resonance) to measure binding kinetics directly, avoiding cellular metabolism confounders .

Example: A study reported IC₅₀ = 50 nM (c-Met kinase) vs. no activity in another lab. SPR confirmed weak binding (KD = 2 µM), attributing the earlier result to fluorescent probe interference .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions involving the pyrazole moiety?

Methodological Answer:

  • Directing Groups:
    • The 1H-pyrazole’s N-H acts as a weak directing group. Use Boc protection (tert-butoxycarbonyl) to block N-H and redirect electrophiles to the 4-position .
  • Solvent Effects:
    • Polar solvents (e.g., DMSO) stabilize transition states for meta-substitution, while non-polar solvents (toluene) favor para-substitution on the phenyl ring .
  • Catalytic Systems:
    • Cu(I)-catalyzed halogenation (e.g., NBS/CuBr) enhances bromine incorporation at the pyrazole 5-position, avoiding benzamide ring side reactions .

Case Study: A 70% yield for 5-bromo-pyrazole derivative was achieved using CuBr (10 mol%) in acetonitrile at 60°C, versus <30% yield without catalysis .

Advanced: How can computational methods predict and rationalize this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3LQ8 for c-Met kinase). The bromine atom’s hydrophobic surface area complements ATP-binding pocket residues (e.g., Val 1092) .
  • DFT Calculations:
    • Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic regions (pyrazole NH) for covalent inhibitor design .
  • MD Simulations:
    • Run 100-ns trajectories in GROMACS to assess binding stability. RMSD > 2 Å after 50 ns suggests poor target engagement, guiding SAR modifications .

Basic: What are the recommended protocols for evaluating this compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Store samples at 40°C/75% RH (ICH Q1A guidelines) for 1–3 months. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
  • Light Sensitivity:
    • Expose to UV (320–400 nm) for 48 hours; bromine substituents increase susceptibility to photodegradation. Use amber vials for long-term storage .
  • Solution Stability:
    • Prepare stock solutions in DMSO (10 mM) and test by ¹H NMR after 1 week. New peaks at δ 6.8–7.0 ppm indicate benzamide hydrolysis .

Advanced: How can researchers troubleshoot low yields in the final amide coupling step?

Methodological Answer:

  • Reagent Purity:
    • Ensure benzoyl chloride is freshly distilled (bp 60–65°C under vacuum) to avoid hydrolysis to benzoic acid .
  • Activation Strategies:
    • Use HATU or EDCI/HOBt for coupling inert amines, improving yields from 40% to >80% .
  • Byproduct Removal:
    • Add a scavenger resin (e.g., polymer-bound DMAP) to absorb unreacted acylating agents, simplifying purification .

Example: Switching from DCM to THF increased coupling efficiency from 45% to 72% due to better solubility of the pyrazole-phenylamine intermediate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.